molecular formula C22H15N3O B5454299 4-(naphthalen-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

4-(naphthalen-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B5454299
M. Wt: 337.4 g/mol
InChI Key: YZLHFUSMBFHWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Naphthalen-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a chemical compound based on the 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This specific naphthalen-1-yl and phenyl-substituted derivative is offered for research applications, particularly in the field of anticancer drug discovery. Pyrazolo[3,4-b]pyridine cores are recognized for their ability to inhibit various kinase enzymes . Structural analogs of this compound have demonstrated significant biological activity, including potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), an enzyme that is a promising therapeutic target for halting the uncontrolled proliferation of cancer cells . Furthermore, related compounds have shown promising in vitro cytotoxicity against a panel of human cancer cell lines, such as HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (non-small cell lung carcinoma) . The incorporation of the naphthyl moiety is a common strategy in the design of such bioactive molecules, as it can enhance interactions with hydrophobic pockets in enzyme binding sites . Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns and for investigating mechanisms of action in oncology-focused pharmacological studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-naphthalen-1-yl-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O/c26-22-20-19(18-12-6-8-15-7-4-5-11-17(15)18)13-14-23-21(20)24-25(22)16-9-2-1-3-10-16/h1-14H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLHFUSMBFHWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CN=C3N2)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(naphthalen-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method starts with the reaction of 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile with suitable reagents to form the desired pyrazolopyridine derivative . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via high-pressure, metal-free cyclocondensation reactions. A representative protocol involves:

  • Reactants : 5-Amino-2-phenyl-4H-pyrazol-3-one and arylhydrazonals (e.g., naphthalen-1-yl-substituted hydrazonals).

  • Conditions : Glacial acetic acid (AcOH) and ammonium acetate (AcONH₄) at 160°C under high pressure for 30 minutes .

  • Mechanism : The reaction proceeds through acid-catalyzed cyclization, forming the pyrazolo[3,4-b]pyridin-3-one core.

Example Reaction Table :

ComponentQuantity/ConditionRole
5-Amino-2-phenyl-4H-pyrazol-3-one5.0 mmolCore precursor
Naphthalen-1-yl hydrazonal5.0 mmolAromatic substituent source
AcOH/AcONH₄10 mL/10 mmolCatalyst/buffer
Temperature160°CReaction acceleration
YieldUp to 98%Efficiency metric

Functionalization Reactions

The compound’s reactivity is influenced by its pyridinone and pyrazole moieties:

Spectroscopic Characterization

Key spectral data for structural confirmation:

  • FT-IR : Peaks at 1656 cm⁻¹ (C=O stretch) and 3116 cm⁻¹ (N-H stretch) .

  • ¹H NMR : Signals at δ 2.36 ppm (CH₃ from p-tolyl groups) and δ 7.61–7.68 ppm (naphthalenyl protons) .

  • ¹³C NMR : Resonances at δ 161.73 ppm (C=O) and δ 108.91 ppm (pyrazole C4) .

Comparative Analysis of Methods

MethodConditionsYieldAdvantagesLimitations
High-pressure cyclization160°C, AcOH/AcONH₄98%Metal-free, scalableRequires specialized equipment
Traditional pyrazole-pyridine fusionPiperidine/EtOH, ambient temp35–60%Mild conditionsLower yields

Scientific Research Applications

Biological Applications

The biological activities of 4-(naphthalen-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one have been explored in several studies:

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance, a series of compounds derived from this scaffold were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated promising inhibitory activities against tumor growth .

Antifungal Properties

In vitro studies have shown that derivatives of pyrazolo[3,4-b]pyridine possess antifungal activity against phytopathogenic fungi. Some synthesized compounds exhibited over 50% inhibition against specific fungi at low concentrations, indicating their potential as effective antifungal agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to various diseases. For example, it has shown potential as an inhibitor of the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, which is critical in the replication of the virus responsible for COVID-19 .

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

  • Synthesis and Evaluation : A study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity. The results indicated that modifications at specific positions significantly enhanced their potency against cancer cell lines .
  • Antifungal Testing : Another investigation focused on testing various substituted pyrazolo compounds against fungal strains. The findings revealed that certain derivatives exhibited superior antifungal activity compared to commercial fungicides .

Mechanism of Action

The mechanism by which 4-(naphthalen-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,

Biological Activity

The compound 4-(naphthalen-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that incorporate various reagents and conditions. For instance, one method includes the reaction of naphthalene derivatives with phenyl-substituted pyrazoles under specific catalytic conditions to yield the desired product.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The compound has shown significant activity against:

  • MCF-7 (human breast cancer cells)
  • K562 (chronic myeloid leukemia cells)
  • MV4-11 (biphenotypic B myelomonocytic leukemia cells)

The effectiveness of this compound appears to correlate with its structural features; specifically, the presence of bulky substituents at the 4-position can modulate its biological activity. For example, compounds with smaller substituents demonstrated higher antiproliferative effects compared to their bulkier counterparts .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : The compound activates caspase pathways (caspase 9 and caspase 3/7), leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to interfere with cell cycle regulation, effectively halting proliferation.
  • Inhibition of Key Proteins : The compound reduces levels of proliferating cell nuclear antigen (PCNA) and disrupts microtubule-associated protein dynamics .

Study 1: Antiproliferative Activity Assessment

In a study assessing the antiproliferative activity against MCF-7 and K562 cells, it was found that the compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics like cisplatin. The study utilized the MTT assay to quantify cell viability post-treatment.

Study 2: Mechanistic Insights

Another research effort focused on understanding the molecular mechanisms behind the observed cytotoxicity. It was revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to promote apoptosis in cancer cells.

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 Value (µM)Mechanism
4-(Naphthalen-1-yl)-2-phenyl...MCF-712Apoptosis induction
4-(Naphthalen...K56215Cell cycle arrest
CisplatinMCF-725DNA cross-linking

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Data (NMR, IR) Synthesis Method Reference ID
2-(Naphthalen-1-yl)-1,1-diphenyl-1,2-dihydro-3H-diazaborolo[1,5-a]pyridin-3-one (3v) Naphthalen-1-yl (2), Diphenyl (1,1) Not reported $^1$H/$^13$C NMR, IR confirmed Flash chromatography
4-(2-Naphthyl)-2-(4,6-dimethylpyrimidinyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (9084483) 2-Naphthyl (4), Pyrimidinyl (2) Not reported Not explicitly provided Commercial synthesis
1,1-Bis(4-fluorophenyl)-2-phenyl-1,2-dihydro-3H-diazaborolo[1,5-a]pyridin-3-one (3k) Bis(4-fluorophenyl) (1,1), Phenyl (2) 176.1–177.9 $^1$H/$^13$C/$^19$F NMR, IR Flash chromatography
Adavosertib (Wee1 inhibitor) Complex substitutions on pyrazolo[3,4-d]pyrimidine Not reported HRMS, $^1$H NMR Multistep organic synthesis

Key Observations :

  • Substituent Position: The position of the naphthyl group significantly impacts molecular interactions.
  • Electron-Withdrawing Groups : Fluorinated analogs (e.g., 3k) show higher melting points (176–177°C) due to increased dipole interactions, whereas bulkier substituents (e.g., benzyloxy groups in 3l) reduce crystallinity (melting point: 72.6–74.2°C) .
  • Therapeutic Potential: Adavosertib, a pyrazolo[3,4-d]pyrimidin-3-one derivative, demonstrates the scaffold’s applicability in oncology, suggesting analogous mechanisms for the target compound .

Q & A

Q. What are the optimized synthetic routes for 4-(naphthalen-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one?

The compound can be synthesized via cyclocondensation reactions involving naphthalene derivatives and pyrazolo-pyridinone precursors. A validated protocol involves refluxing a mixture of 4-aryl-substituted intermediates (e.g., 4-aroyl-pyrrole derivatives) with chloranil (1.4 mmol) in xylene for 25–30 hours. Post-reaction, the organic layer is separated, washed with 5% NaOH, dried over anhydrous Na₂SO₄, and purified via recrystallization from methanol . For derivatives with similar scaffolds, coupling reactions with cinnamic acid in DMF, followed by reflux and recrystallization, have been effective .

Q. How can researchers address low yields during the purification of pyrazolo-pyridinone derivatives?

Low yields often arise from incomplete cyclization or side reactions. To mitigate this:

  • Recrystallization optimization : Use mixed solvents (e.g., methanol:chloroform, 3:1) to improve crystal growth.
  • Chromatographic methods : Employ gradient silica gel chromatography (ethyl acetate/hexane, 10–50%) for polar byproducts.
  • Reaction monitoring : Use TLC or HPLC at 254 nm to track reaction progress and identify unreacted starting materials .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and pyridinone carbonyl (δ ~160 ppm).
  • IR spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches.
  • X-ray crystallography : Resolve π-π stacking between naphthalene and phenyl groups, which is common in such fused heterocycles .

Advanced Research Questions

Q. How can density functional theory (DFT) models be applied to predict the reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) can:

  • Map frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.
  • Simulate reaction pathways (e.g., cyclization energetics) using Gaussian or ORCA software.
  • Validate experimental spectroscopic data (e.g., NMR chemical shifts via GIAO method) .

Q. What strategies are recommended for analyzing contradictory biological activity data in related pyrazolo-pyridinones?

Contradictions may arise from assay variability or compound stability. Solutions include:

  • Dose-response standardization : Use IC₅₀ values across multiple cell lines (e.g., MCF-7, HepG2) with triplicate measurements.
  • Metabolic stability assays : Perform liver microsome studies to assess degradation rates.
  • Structural analogs : Compare activity trends with derivatives (e.g., 3-methyl or 4-fluoro substitutions) to identify pharmacophore requirements .

Q. How can flow chemistry improve the scalability of synthesizing this compound?

Continuous-flow systems reduce side reactions and enhance reproducibility:

  • Residence time optimization : Adjust flow rates (0.5–2 mL/min) to match the 25-hour reflux requirement.
  • In-line purification : Integrate scavenger cartridges (e.g., silica or ion-exchange resins) post-reactor to automate purification.
  • DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent ratios, and catalyst loading .

Q. What computational tools are suitable for studying intermolecular interactions in co-crystals of this compound?

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O, π-π) using CrystalExplorer.
  • Molecular docking : Screen against protein targets (e.g., kinases) with AutoDock Vina to predict binding modes.
  • Molecular dynamics (MD) : Simulate stability in aqueous environments (GROMACS) to assess solubility limitations .

Methodological Considerations

Q. How to address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO:water (10:90 v/v) with sonication for 30 minutes.
  • Nanoparticle formulations : Prepare PEGylated liposomes via thin-film hydration to enhance bioavailability.
  • pH adjustment : Dissolve in phosphate buffer (pH 7.4) for in vitro studies .

Q. What are the best practices for reproducibility in multi-step syntheses?

  • Stoichiometric precision : Use calibrated syringes for air-sensitive reagents.
  • Reaction monitoring : Implement in-situ FTIR or Raman spectroscopy for real-time analysis.
  • Batch consistency : Characterize intermediates (e.g., sulfonated precursors) via LC-MS before proceeding .

Q. How to validate synthetic pathways for novel derivatives?

  • Mechanistic studies : Use isotopic labeling (e.g., ¹³C) to track cyclization steps.
  • Kinetic profiling : Compare rate constants (k) under varying temperatures to identify rate-limiting steps.
  • Green chemistry metrics : Calculate E-factors and atom economy to assess sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.